molecular formula C10H13NO4 B14339833 Methyl (2-hydroxy-2-phenylethoxy)carbamate CAS No. 93624-85-2

Methyl (2-hydroxy-2-phenylethoxy)carbamate

Cat. No.: B14339833
CAS No.: 93624-85-2
M. Wt: 211.21 g/mol
InChI Key: MFRRVPSTHCWSQM-UHFFFAOYSA-N
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Description

Methyl (2-hydroxy-2-phenylethoxy)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis. This compound is known for its unique structure, which includes a phenyl group, a hydroxy group, and a carbamate group, making it a versatile molecule in chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2-hydroxy-2-phenylethoxy)carbamate can be achieved through several methods. One common approach involves the reaction of phenyl glycidol with methyl isocyanate under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the formation of the desired product.

Another method involves the use of carbamoyl chlorides, which react with substituted phenols to form the carbamate. This reaction is often performed in the presence of a base to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality carbamate compounds .

Chemical Reactions Analysis

Types of Reactions

Methyl (2-hydroxy-2-phenylethoxy)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products Formed

Scientific Research Applications

Methyl (2-hydroxy-2-phenylethoxy)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl (2-hydroxy-2-phenylethoxy)carbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by forming a stable carbamate-enzyme complex. This inhibition is often reversible and depends on the structure of the enzyme and the carbamate compound. The molecular pathways involved include the formation of covalent bonds with active site residues, leading to the inhibition of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

    Ethyl carbamate: Similar structure but with an ethyl group instead of a methyl group.

    Phenyl carbamate: Lacks the hydroxy group present in methyl (2-hydroxy-2-phenylethoxy)carbamate.

    Methyl carbamate: Lacks the phenyl and hydroxy groups.

Uniqueness

This compound is unique due to its combination of functional groups, which provide versatility in chemical reactions and applications. The presence of the hydroxy group enhances its reactivity, while the phenyl group contributes to its stability and potential for substitution reactions .

Properties

CAS No.

93624-85-2

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

methyl N-(2-hydroxy-2-phenylethoxy)carbamate

InChI

InChI=1S/C10H13NO4/c1-14-10(13)11-15-7-9(12)8-5-3-2-4-6-8/h2-6,9,12H,7H2,1H3,(H,11,13)

InChI Key

MFRRVPSTHCWSQM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NOCC(C1=CC=CC=C1)O

Origin of Product

United States

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